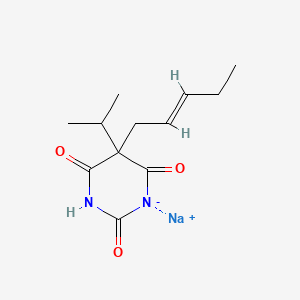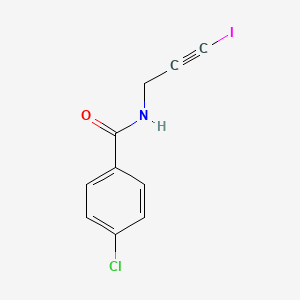![molecular formula C10H12N2O2 B14501001 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane CAS No. 64340-65-4](/img/structure/B14501001.png)
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of isocyanate groups at the 2 and 3 positions, along with a methyl group at the 7 position, makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane typically involves the reaction of 7-methylbicyclo[2.2.1]heptane-2,3-diol with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of intermediate chloroformates, which are subsequently converted to isocyanates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.
Polymerization: The isocyanate groups can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of urethanes.
Catalysts: Such as dibutyltin dilaurate, which can be used to accelerate the polymerization reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in drug delivery systems due to its stable bicyclic structure.
Industry: Widely used in the production of polyurethanes, which have applications in various sectors including automotive, construction, and textiles.
Mechanism of Action
The mechanism of action of 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The rigid bicyclic structure of the compound also contributes to its stability and reactivity.
Comparison with Similar Compounds
- 2,3-Diisocyanato-2-methylbicyclo[2.2.1]heptane
- 2,3-Diisocyanato-7-oxabicyclo[2.2.1]heptane
Comparison:
- 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane is unique due to the presence of a methyl group at the 7 position, which can influence its reactivity and physical properties compared to other similar compounds.
- 2,3-Diisocyanato-2-methylbicyclo[2.2.1]heptane lacks the methyl group at the 7 position, which may result in different steric and electronic effects.
- 2,3-Diisocyanato-7-oxabicyclo[2.2.1]heptane contains an oxygen atom in the bicyclic framework, which can significantly alter its chemical behavior and applications.
Properties
CAS No. |
64340-65-4 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,3-diisocyanato-7-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H12N2O2/c1-6-7-2-3-8(6)10(12-5-14)9(7)11-4-13/h6-10H,2-3H2,1H3 |
InChI Key |
YLXKGIZZJOUCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC1C(C2N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


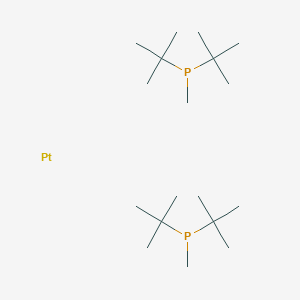

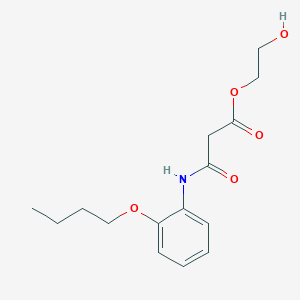
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

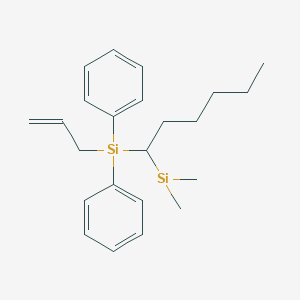

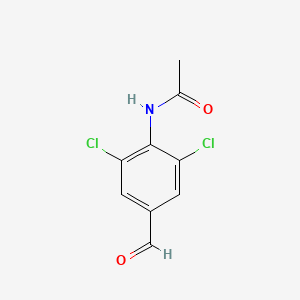


![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)

